molecular formula C19H18ClN3O2 B2787619 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one CAS No. 59631-97-9

3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one

Cat. No.: B2787619
CAS No.: 59631-97-9
M. Wt: 355.82
InChI Key: CHRYYRGKVOLNIF-UZYVYHOESA-N
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Description

3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one typically involves the reaction of 4-chlorophenylhydrazine with an appropriate indole derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole compound in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)iminoindolin-2-one: Similar in structure but lacks the morpholin-4-ylmethyl group.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    5-Fluoroindole: An indole derivative with fluorine substitution, used in medicinal chemistry.

Uniqueness

3-(4-Chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one is unique due to the presence of both the 4-chlorophenyl and morpholin-4-ylmethyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific applications .

Properties

IUPAC Name

3-(4-chlorophenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c20-14-5-7-15(8-6-14)21-18-16-3-1-2-4-17(16)23(19(18)24)13-22-9-11-25-12-10-22/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRYYRGKVOLNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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